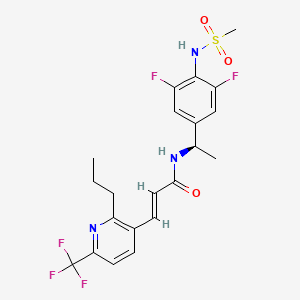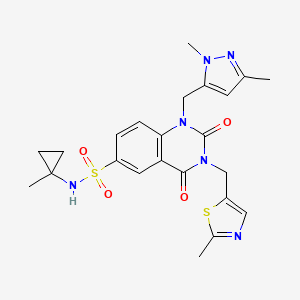
PDD 00017273
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- PDD00017273 ist ein potenter Inhibitor der Poly(ADP-Ribose)-Glycohydrolase (PARG). Seine chemische Struktur ist unten dargestellt: !PDD00017273 Chemische Struktur
- PARG ist ein Enzym, das an der Hydrolyse von ADP-Ribose-Polymeren beteiligt ist. PDD00017273 zielt selektiv auf PARG ab, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.
Herstellungsmethoden
- Synthesewege: Der Syntheseweg für PDD00017273 beinhaltet spezifische chemische Reaktionen. Leider sind detaillierte Synthesewege in der Literatur nicht leicht zugänglich.
- Industrielle Produktion: Informationen über großtechnische Produktionsmethoden für PDD00017273 sind aufgrund seiner Forschungsorientierung begrenzt.
Chemische Reaktionsanalyse
- PDD00017273 durchläuft verschiedene chemische Reaktionen:
Hydrolyse: Die PARG-Inhibition beinhaltet die Verhinderung der Hydrolyse von ADP-Ribose-Polymeren.
Andere Reaktionen:
- Häufige Reagenzien und Bedingungen: Diese werden für PDD00017273 nicht explizit angegeben.
- Hauptprodukte: Das Hauptprodukt der PARG-Inhibition ist die Verhinderung des Abbaus von ADP-Ribose.
Wissenschaftliche Forschungsanwendungen
- PDD00017273 wurde in verschiedenen Kontexten untersucht:
Krebsforschung: Es zeigt vielversprechende Eigenschaften als Radiensensibilisator, insbesondere in der Forschung zu epithelialen Ovarialkarzinomen.
DNA-Reparaturmechanismen: Durch die Hemmung von PARG beeinflusst es die Reparaturwege für Einzelstrang-DNA-Brüche.
Andere Bereiche: Weitere Forschung ist erforderlich, um seine Anwendungen in Chemie, Biologie und Medizin zu untersuchen.
Wirkmechanismus
- PDD00017273 entfaltet seine Wirkung durch die Hemmung von PARG. Diese Störung beeinflusst den ADP-Ribose-Stoffwechsel, was sich auf die DNA-Reparatur und zelluläre Stressreaktionen auswirkt.
- Molekularziele: PARG-Enzyme, die an der ADP-Ribose-Hydrolyse beteiligt sind.
- Pfade: PDD00017273 beeinflusst wahrscheinlich die DNA-Schadensreparaturwege.
Wissenschaftliche Forschungsanwendungen
- PDD00017273 has been studied in various contexts:
Cancer Research: It shows promise as a radiosensitizer, particularly in epithelial ovarian cancer research.
DNA Repair Mechanisms: By inhibiting PARG, it affects single-strand DNA break repair pathways.
Other Fields: Further research is needed to explore its applications in chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
PDD 00017273 is a potent and selective inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG) . PARG is an enzyme that plays a crucial role in the regulation of cellular processes such as DNA repair, gene expression, and cell death.
Mode of Action
This compound interacts with PARG by binding to it with an IC50 of 26 nM and a KD of 1.45 nM . This interaction inhibits the activity of PARG, leading to changes in cellular processes regulated by this enzyme.
Biochemical Pathways
The inhibition of PARG by this compound affects the Poly (ADP-ribose) (PAR) metabolism pathway . Normally, PARG catalyzes the hydrolysis of PAR polymers, but the inhibition by this compound prevents this, leading to the accumulation of PAR chains . This can result in DNA double-strand breaks and changes in gene expression .
Result of Action
The inhibition of PARG by this compound leads to the accumulation of PAR chains, inducing DNA double-strand breaks . This can decrease the survival of certain cancer cells, such as ZR-75-1 cells carrying wild-type BRCA1 and BRCA2 . It exhibits weaker activity against mda-mb-436 cells carrying the 5396 + 1g>a mutation in brca1 .
Biochemische Analyse
Biochemical Properties
PDD 00017273 plays a significant role in biochemical reactions, particularly those involving PARG . PARG is an enzyme that regulates intracellular poly (ADP-ribose) (PAR) levels . This compound inhibits PARG with an IC50 of 26 nM and a KD of 1.45 nM . This inhibition leads to an increase in PAR levels, which can influence various cellular processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes . It influences cell function by maintaining PAR chains and inducing DNA double-stranded breaks in cells following DNA damage . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PARG . By inhibiting PARG, this compound prevents the degradation of PAR polymers in cells . This leads to the maintenance of PAR chains and the induction of DNA damage, requiring homologous recombination for repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of PAR . By inhibiting PARG, it affects the metabolism of PAR within cells
Vorbereitungsmethoden
- Synthetic Routes: The synthetic route for PDD00017273 involves specific chemical reactions. Unfortunately, detailed synthetic pathways are not readily available in the literature.
- Industrial Production: Information on large-scale industrial production methods for PDD00017273 is limited due to its research-oriented nature.
Analyse Chemischer Reaktionen
- PDD00017273 undergoes various chemical reactions:
Hydrolysis: PARG inhibition involves preventing the hydrolysis of ADP-ribose polymers.
Other Reactions:
- Common Reagents and Conditions: These are not explicitly reported for PDD00017273.
- Major Products: The primary product of PARG inhibition is the prevention of ADP-ribose breakdown.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von PDD00017273 liegt in seiner selektiven PARG-Inhibition.
- Ähnliche Verbindungen: Obwohl keine direkten Analoga erwähnt werden, gibt es andere PARG-Inhibitoren, wie z. B. ADP-HPD und PDD00017272.
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUBRBMMNTBRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is PDD00017273 and what is its mechanism of action?
A1: Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for removing poly(ADP-ribose) (PAR) chains from proteins. This process is crucial for regulating the DNA damage response. PDD00017273 is a potent and selective PARG inhibitor [, ]. By inhibiting PARG, PDD00017273 prevents the removal of PAR chains, leading to the accumulation of PARylated proteins on chromatin [, ]. This accumulation disrupts DNA repair processes and can trigger cell death, particularly in cancer cells [].
Q2: What evidence suggests that PDD00017273 effectively inhibits PARG in cells?
A2: Researchers have observed increased levels of cellular PARylation upon treating cells with PDD00017273, particularly in the presence of DNA damage induced by agents like hydrogen peroxide (H2O2) []. This accumulation of PARylation indicates that PDD00017273 effectively engages its target, PARG, within the cellular environment [].
Q3: How does PDD00017273's activity compare to PARP inhibitors?
A3: Unlike PARP inhibitors which often show selectivity towards cells with homologous recombination (HR) deficiency, PDD00017273 has demonstrated single-agent activity against a broader range of cancer cell lines, including glioblastoma [] and ovarian cancer cells []. This difference in activity profiles suggests a distinct mechanism of action and potentially a wider therapeutic window for PARG inhibitors compared to PARP inhibitors.
Q4: What are the potential synergistic effects of combining PDD00017273 with other anticancer agents?
A4: Studies have shown that PDD00017273 can synergize with other DNA damage response (DDR) inhibitors, such as CHK1 inhibitors [], USP1 inhibitors, and ATR inhibitors []. This synergistic effect is likely due to the combined disruption of multiple DNA repair pathways, leading to enhanced cell death in cancer cells.
Q5: What are the challenges in developing PDD00017273 as a therapeutic agent?
A5: One challenge in developing PDD00017273 is understanding and overcoming resistance mechanisms. Studies have identified cell lines resistant to PDD00017273 and are actively investigating the underlying mechanisms []. Identifying biomarkers for sensitivity and resistance will be crucial for guiding patient selection in future clinical trials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

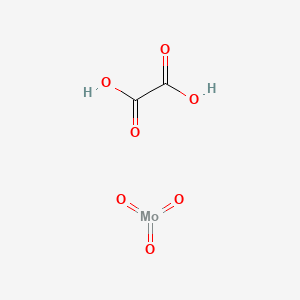
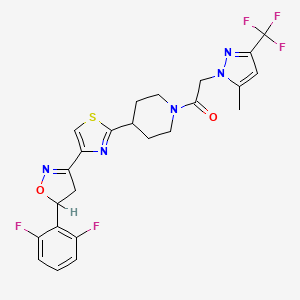



![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)
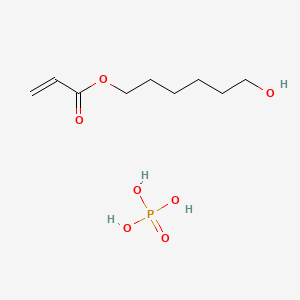
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)

